3-(Dimethylamino)-1-pyrazin-2-ylbut-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(pyrazin-2-yl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(pyrazin-2-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of pyrazine-2-carbaldehyde with 3-dimethylaminopropan-1-one in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(dimethylamino)-1-(pyrazin-2-yl)but-2-en-1-one may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(pyrazin-2-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Dimethylamino)-1-(pyrazin-2-yl)but-2-en-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-1-(pyrazin-2-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The pyrazine ring may also participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-(Dimethylamino)-1-(pyrimidin-2-yl)but-2-en-1-one: Contains a pyrimidine ring, which has nitrogen atoms at positions 1 and 3.
3-(Dimethylamino)-1-(quinolin-2-yl)but-2-en-1-one: Features a quinoline ring, a fused bicyclic structure with a benzene and pyridine ring.
Uniqueness
3-(Dimethylamino)-1-(pyrazin-2-yl)but-2-en-1-one is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(dimethylamino)-1-pyrazin-2-ylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8(13(2)3)6-10(14)9-7-11-4-5-12-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTXEPSDSOBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=NC=CN=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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